molecular formula C13H12N2 B6142320 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile CAS No. 69243-82-9

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile

Cat. No.: B6142320
CAS No.: 69243-82-9
M. Wt: 196.25 g/mol
InChI Key: BRNHFUNFIKDOHW-UHFFFAOYSA-N
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Description

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.100048391 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiochemistry

  • Synthesis of [18F]FDDNP :
    • 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP) was synthesized for potential use in PET imaging. The process involved a single-step labeling procedure, using a precursor and fluorinating it with 18F in acetonitrile (Klok et al., 2008).

Chemical Sensing

  • Colorimetric Sensing of Fluoride Anions :
    • A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized from 2-amino-2-(naphthalen-1-yl)acetonitrile, demonstrated the ability for colorimetric sensing of fluoride ions, with significant color transitions observable to the naked eye (Younes et al., 2020).

Metal Ion Detection

  • Chemosensors for Transition Metal Ions :
    • Compounds synthesized from 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and similar structures showed selective coordination to Cu2+ ions, leading to a visible color change, which can be useful in detecting these ions (Gosavi-Mirkute et al., 2017).

Organic Light Emitting Diodes (OLED)

  • Synthesis for OLED Applications :
    • Organotin compounds derived from Schiff bases, synthesized in part using 2-hydroxynaphthaldehyde and 2-aminophenol derivatives in acetonitrile, were studied for potential application in organic light-emitting diodes (García-López et al., 2014).

Anticancer Research

  • Synthesis for Anticancer Evaluation :
    • A study evaluated compounds synthesized from 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which showed potential activity against breast cancer cell lines (Salahuddin et al., 2014).

Analytical Chemistry

  • Liquid Chromatographic Determination of Carboxylic Acids :
    • Derivatives of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, synthesized from 2,3-naphthalenedi-carboxylic anhydride, were used in high-performance liquid chromatography for the ultraviolet and fluorescent detection of carboxylic acids (Yasaka et al., 1990).

Non-Linear Optical Materials

  • Non-Linear Optical Crystal Synthesis :
    • A study focused on synthesizing and characterizing 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, a non-linear optical single crystal potentially suitable for electro-optic device applications (Raj et al., 2017).

Antibacterial Studies

  • Preparation and Characterization for Antibacterial Applications :
    • Research on the synthesis of metal ion complexes from 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand showed potential antibacterial properties against a range of microorganisms (Al-amery, 2016).

Properties

IUPAC Name

2-(methylamino)-2-naphthalen-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHFUNFIKDOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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